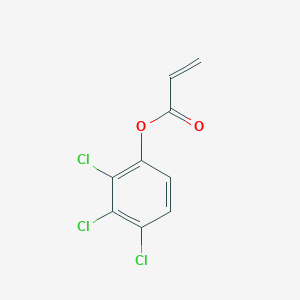
2,3,4-Trichlorophenyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichlorophenyl prop-2-enoate is an organic compound with the molecular formula C9H5Cl3O2 It is a derivative of phenyl prop-2-enoate, where the phenyl ring is substituted with three chlorine atoms at the 2, 3, and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorophenyl prop-2-enoate typically involves the esterification of 2,3,4-trichlorophenol with acrylic acid or its derivatives. One common method is the reaction of 2,3,4-trichlorophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
2,3,4-Trichlorophenyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
科学的研究の応用
2,3,4-Trichlorophenyl prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its potential bioactivity.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or antimicrobial effects.
Industry: It is used in the production of specialty chemicals, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 2,3,4-Trichlorophenyl prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms on the phenyl ring can enhance its binding affinity to certain biological targets, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that contribute to its overall effect.
類似化合物との比較
Similar Compounds
- 2,3,5-Trichlorophenyl prop-2-enoate
- 2,4,5-Trichlorophenyl prop-2-enoate
- 2,3,4-Trichlorophenyl acetate
Uniqueness
2,3,4-Trichlorophenyl prop-2-enoate is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to other trichlorophenyl derivatives, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
89670-65-5 |
|---|---|
分子式 |
C9H5Cl3O2 |
分子量 |
251.5 g/mol |
IUPAC名 |
(2,3,4-trichlorophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H5Cl3O2/c1-2-7(13)14-6-4-3-5(10)8(11)9(6)12/h2-4H,1H2 |
InChIキー |
JLOIRPJHPDQHHN-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


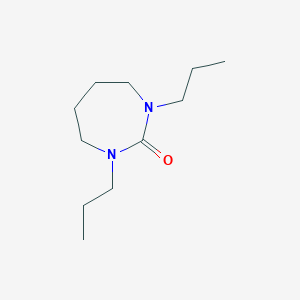
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
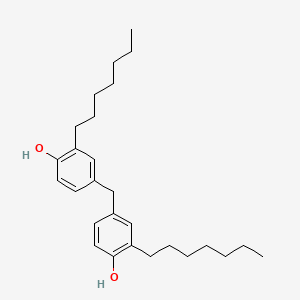

![Diethyl [1-(4-bromophenyl)-2,2-dicyanoethenyl]phosphonate](/img/structure/B14376629.png)
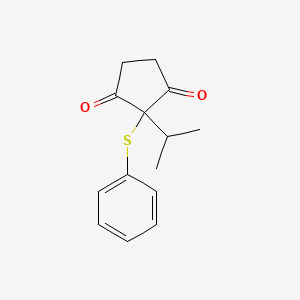
![2,3-Bis[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14376641.png)
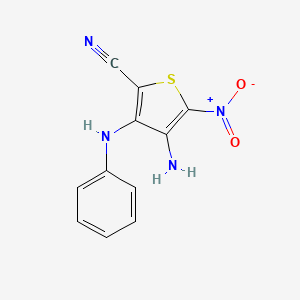
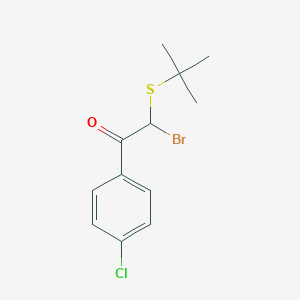
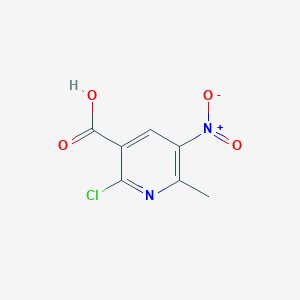
![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)
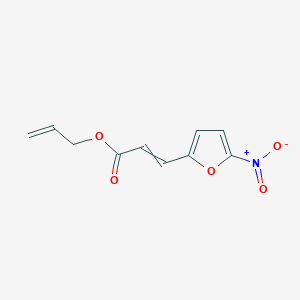

![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
